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molecular formula C8H8ClNO2S B8524179 6-Chloro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide

6-Chloro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide

Cat. No. B8524179
M. Wt: 217.67 g/mol
InChI Key: XGIJUECPQQYYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09265772B2

Procedure details

A two-necked flask equipped with a condenser and a rubber septum was charged with N-(2-bromoethyl)-4-chlorobenzenesulfonamide (2.80 g, 9.4 mmol) and anhydrous benzene (50 mL). The reaction vessel was degassed and backfilled with argon and then heated to reflux. Under reflux, a solution of tributyltin hydride (5.05 mL, 18.8 mmol) and 2,2′-azobis(2-methylpropionitrile) (0.77 g, 4.7 mmol) in anhydrous benzene (25 mL) was added slowly over 8 hours using a syringe pump, and the mixture was refluxed for a further 12 hours. After cooling, the reaction mixture was concentrated and the residue purified by silica gel column chromatography (0-40% ethyl acetate in methylene chloride) followed by preparative TLC (1:2 ethyl acetate in hexanes) to afford the pure product as a white foam (0.085 g, 4%). 1H NMR (300 MHz, CDCl3) δ 7.77 (d, 1H, J=8.4 Hz), 7.37 (dd, 1H, J=8.1, 2.1 Hz), 7.26 (s, 1H), 4.47 (t, 1H, J=7.5 Hz), 3.83 (dt, 2H, J=7.5, 6.0 Hz), 3.00 (t, 2H, J=6.0 Hz).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.05 mL
Type
reactant
Reaction Step Two
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
4%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][NH:4][S:5]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)(=[O:7])=[O:6].C([SnH](CCCC)CCCC)CCC.N(C(C)(C)C#N)=NC(C)(C)C#N>C1C=CC=CC=1>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]2[S:5](=[O:7])(=[O:6])[NH:4][CH2:3][CH2:2][C:13]=2[CH:12]=1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
BrCCNS(=O)(=O)C1=CC=C(C=C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5.05 mL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Name
Quantity
0.77 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A two-necked flask equipped with a condenser
CUSTOM
Type
CUSTOM
Details
The reaction vessel was degassed
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for a further 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel column chromatography (0-40% ethyl acetate in methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(CCNS2(=O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.085 g
YIELD: PERCENTYIELD 4%
YIELD: CALCULATEDPERCENTYIELD 4.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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